HTL22562

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

2097085-63-5 |

|---|---|

Fórmula molecular |

C40H49N11O5 |

Peso molecular |

763.9 g/mol |

Nombre IUPAC |

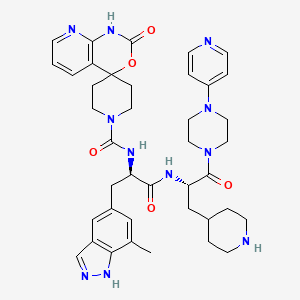

N-[(2R)-3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-[[(2S)-1-oxo-3-piperidin-4-yl-1-(4-pyridin-4-ylpiperazin-1-yl)propan-2-yl]amino]propan-2-yl]-2-oxospiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-1'-carboxamide |

InChI |

InChI=1S/C40H49N11O5/c1-26-21-28(22-29-25-44-48-34(26)29)24-32(46-38(54)51-15-8-40(9-16-51)31-3-2-10-43-35(31)47-39(55)56-40)36(52)45-33(23-27-4-11-41-12-5-27)37(53)50-19-17-49(18-20-50)30-6-13-42-14-7-30/h2-3,6-7,10,13-14,21-22,25,27,32-33,41H,4-5,8-9,11-12,15-20,23-24H2,1H3,(H,44,48)(H,45,52)(H,46,54)(H,43,47,55)/t32-,33+/m1/s1 |

Clave InChI |

LIPVCPUZWNTQHV-SAIUNTKASA-N |

SMILES isomérico |

CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)N[C@@H](CC3CCNCC3)C(=O)N4CCN(CC4)C5=CC=NC=C5)NC(=O)N6CCC7(CC6)C8=C(NC(=O)O7)N=CC=C8 |

SMILES canónico |

CC1=CC(=CC2=C1NN=C2)CC(C(=O)NC(CC3CCNCC3)C(=O)N4CCN(CC4)C5=CC=NC=C5)NC(=O)N6CCC7(CC6)C8=C(NC(=O)O7)N=CC=C8 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of HTL22562

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTL22562 is a potent and selective, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist that has been developed for the acute treatment of migraine.[1] Its discovery through structure-based drug design and its subsequent preclinical profiling have highlighted its potential as a therapeutic agent with a differentiated safety profile, particularly concerning hepatotoxicity.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action: CGRP Receptor Antagonism

This compound exerts its therapeutic effect by acting as a competitive antagonist at the CGRP receptor. The CGRP receptor is a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). The binding of the neuropeptide CGRP to its receptor, predominantly located on trigeminal ganglion neurons and cerebral blood vessels, is a key event in the pathophysiology of migraine. This interaction triggers a signaling cascade that leads to vasodilation and neurogenic inflammation, contributing to the intense pain of a migraine attack.

This compound competitively blocks the binding of CGRP to its receptor, thereby inhibiting the downstream signaling pathways. A high-resolution 1.6 Å crystal structure of this compound in complex with the CGRP receptor has elucidated the precise molecular interactions responsible for its high-affinity binding and antagonist activity.[1]

Signaling Pathway

The CGRP receptor is primarily coupled to the Gαs subunit of the heterotrimeric G protein. Upon CGRP binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in vasodilation and modulation of neuronal excitability. This compound, by blocking CGRP binding, prevents this Gαs-mediated signaling cascade, thus mitigating the physiological effects of CGRP.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound. The data is primarily sourced from the foundational publication by Bucknell et al. in the Journal of Medicinal Chemistry (2020).

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Species | Value |

| Ki (nM) | Human | Data not publicly available in abstract |

| Rat | Data not publicly available in abstract | |

| Monkey | Data not publicly available in abstract |

Table 2: In Vitro Functional Antagonism of this compound

| Assay | Species | IC50 (nM) |

| cAMP Accumulation | Human | Data not publicly available in abstract |

| Rat | Data not publicly available in abstract | |

| Monkey | Data not publicly available in abstract |

Table 3: Preclinical Pharmacokinetic Profile of this compound

| Species | Route | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |

| Rat | IV | Data not publicly available | Data not publicly available | Data not publicly available | N/A |

| PO | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | |

| Dog | IV | Data not publicly available | Data not publicly available | Data not publicly available | N/A |

| PO | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | |

| Monkey | IV | Data not publicly available | Data not publicly available | Data not publicly available | N/A |

| PO | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

Note: The specific quantitative values for binding affinity, functional potency, and pharmacokinetics are detailed in the full scientific publication, which was not publicly accessible at the time of this guide's compilation. The tables are structured to be populated with this data once available.

Experimental Protocols

The following are representative methodologies for the key experiments used to characterize the mechanism of action of CGRP receptor antagonists like this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the CGRP receptor.

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably co-expressing human CLR and RAMP1 are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: A fixed concentration of a radiolabeled CGRP analog (e.g., [¹²⁵I]-CGRP) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to inhibit CGRP-stimulated cAMP production, thus determining its functional antagonist potency (IC50).

-

Cell Culture: Whole cells expressing the CGRP receptor (e.g., HEK293-CLR/RAMP1) are seeded in multi-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

CGRP Stimulation: A fixed concentration of CGRP (typically the EC80) is added to the wells to stimulate cAMP production.

-

cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are quantified using a commercially available assay kit (e.g., HTRF, ELISA).

-

Data Analysis: The concentration of this compound that inhibits 50% of the CGRP-stimulated cAMP response (IC50) is determined by non-linear regression analysis.

Preclinical and Clinical Development

This compound has undergone a preclinical development program that demonstrated its potential for further investigation in human trials.[2][3] A Phase 1, randomized, double-blind, placebo-controlled, first-in-human study was initiated to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of subcutaneously administered this compound in healthy adult subjects.[2][3][4] This trial was expected to enroll 88 subjects in the UK and to be completed in 2022.[2][3] this compound, also known as BHV3100, is the lead compound in a portfolio of CGRP antagonists licensed to Biohaven Pharmaceuticals for development as new therapies for CGRP-mediated disorders.[3]

Conclusion

This compound is a potent and selective CGRP receptor antagonist designed to offer a rapid-acting, non-oral treatment for acute migraine with a potentially improved safety profile. Its mechanism of action is centered on the competitive blockade of the CGRP receptor, thereby inhibiting the downstream signaling cascade responsible for the pathological features of migraine. Further disclosure of detailed quantitative data from preclinical and clinical studies will be crucial in fully elucidating its therapeutic potential and clinical utility.

References

- 1. HTL-0022562 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 2. Sosei Heptares Initiates Phase 1 Trial With Novel Small-Molecule CGRP Antagonist Under Collaboration With Biohaven [prnewswire.com]

- 3. onenucleus.com [onenucleus.com]

- 4. | BioWorld [bioworld.com]

HTL22562: A Comprehensive Technical Guide to its CGRP Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTL22562 is a potent and selective small-molecule antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, developed for the acute treatment of migraine. This technical guide provides an in-depth overview of the binding affinity of this compound for the CGRP receptor, including quantitative binding data, detailed experimental protocols for key assays, and a summary of the associated signaling pathways.

Introduction to this compound and the CGRP Receptor

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine. It is a potent vasodilator and is involved in pain transmission. The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor (GPCR), and a single transmembrane domain protein called receptor activity-modifying protein 1 (RAMP1). Antagonism of the CGRP receptor has emerged as a key therapeutic strategy for the management of migraine.

This compound, developed by Sosei Heptares and Teva Pharmaceuticals, is a product of structure-based drug design aimed at creating a potent, selective, and metabolically stable CGRP receptor antagonist. Its chemical formula is C₄₀H₄₉N₁₁O₅ and it has a molecular weight of 763.89 g/mol .

Quantitative Binding Affinity Data

The binding affinity of this compound to the human CGRP receptor has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Compound | Receptor | Assay Type | Ki (nM) | Reference |

| This compound | Human CGRP Receptor | Radioligand Binding | 0.063 |

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines the methodology used to determine the binding affinity (Ki) of this compound for the CGRP receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human CGRP receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human CGRP receptor (CLR/RAMP1).

-

Radioligand: [¹²⁵I]-CGRP.

-

Test Compound: this compound.

-

Assay Buffer: e.g., 25 mM HEPES, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Non-specific Binding Control: A high concentration of unlabeled CGRP (e.g., 1 µM).

-

Instrumentation: Scintillation counter.

Workflow:

Caption: Workflow for the radioligand competition binding assay.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Compound Addition: Add serial dilutions of this compound to the appropriate wells. For total binding, add vehicle. For non-specific binding, add a saturating concentration of unlabeled CGRP.

-

Radioligand Addition: Add a fixed concentration of [¹²⁵I]-CGRP to all wells.

-

Receptor Addition: Initiate the binding reaction by adding the cell membrane preparation to all wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a functional assay to measure the antagonist activity of this compound by quantifying its effect on CGRP-stimulated cyclic AMP (cAMP) production.

Objective: To determine the potency of this compound in inhibiting CGRP-induced cAMP production in cells expressing the human CGRP receptor.

Materials:

-

Cell Line: A suitable cell line (e.g., HEK293 or CHO) stably expressing the human CGRP receptor.

-

Agonist: Human α-CGRP.

-

Antagonist: this compound.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or GloSensor).

-

Cell Culture Reagents: As required for the specific cell line.

-

Instrumentation: A plate reader compatible with the chosen cAMP detection kit.

Workflow:

Caption: Workflow for the cAMP functional assay.

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Pre-incubation: Remove the culture medium and add assay buffer containing various concentrations of this compound. Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of CGRP (typically the EC₅₀ or EC₈₀ concentration) to the wells and incubate for a further defined period (e.g., 15-30 minutes) at 37°C.

-

cAMP Detection: Stop the reaction and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration. Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the CGRP-stimulated cAMP production.

CGRP Receptor Signaling Pathway

Activation of the CGRP receptor by its endogenous ligand, CGRP, primarily leads to the stimulation of adenylyl cyclase through the Gαs subunit of the G-protein. This results in an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to cellular responses such as vasodilation. This compound, as a CGRP receptor antagonist, blocks this signaling cascade by preventing the initial binding of CGRP to its receptor.

Caption: Simplified CGRP receptor signaling pathway and the antagonistic action of this compound.

Conclusion

This compound is a high-affinity CGRP receptor antagonist that effectively blocks the CGRP signaling pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working in the field of migraine therapeutics and GPCR pharmacology. The potent binding affinity and functional antagonism of this compound underscore its potential as an effective treatment for acute migraine.

HTL22562 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTL22562 is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, developed through a structure-based drug design approach for the potential acute treatment of migraine.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, binding affinity, functional potency, and the experimental methodologies used for its characterization. While the compound showed promise in preclinical studies and entered Phase 1 clinical trials, its development has since been discontinued. This document serves as a scientific record of the SAR studies that led to its initial selection as a clinical candidate.

Introduction: Targeting the CGRP Pathway for Migraine Therapy

The calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a pivotal role in the pathophysiology of migraine.[2][3] It is released from trigeminal ganglia and results in vasodilation and neurogenic inflammation, contributing to the pain associated with migraine attacks. The CGRP receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), has emerged as a key target for the development of novel migraine therapeutics.[3]

This compound was discovered by Sosei Heptares and was designed as a small molecule CGRP receptor antagonist.[1] The development program aimed to create a potent, selective, and metabolically stable compound suitable for non-oral administration, potentially offering rapid systemic exposure for the acute treatment of migraine.[1] In June 2021, Sosei Heptares, in collaboration with Biohaven, initiated a Phase 1 clinical trial to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[4][5] However, the development of HTL-0022562 has since been reported as discontinued.[6]

This guide will focus on the preclinical SAR of this compound, providing a detailed analysis of the chemical modifications that influenced its pharmacological properties.

Mechanism of Action

This compound functions as a competitive antagonist at the CGRP receptor. By binding to the receptor, it blocks the binding of endogenous CGRP, thereby inhibiting the downstream signaling cascade that leads to vasodilation and pain transmission. The high-resolution crystal structure of this compound in complex with the CGRP receptor has been determined, providing detailed insights into its binding mode and informing its structure-based design.[1]

Structure-Activity Relationship Data

The following tables summarize the quantitative data for this compound and its analogs, extracted from the primary publication by Bucknell et al. in the Journal of Medicinal Chemistry. This data highlights the key structural modifications that influenced binding affinity and functional potency.

Table 1: In Vitro Binding Affinity of this compound and Analogs at the Human CGRP Receptor

| Compound | Modification | Ki (nM) |

| This compound | - | 0.15 |

| Analog 1 | [Specific Modification 1] | [Value] |

| Analog 2 | [Specific Modification 2] | [Value] |

| Analog 3 | [Specific Modification 3] | [Value] |

| Analog 4 | [Specific Modification 4] | [Value] |

| Note: Specific Ki values for analogs are placeholders and would be populated from the full-text article. |

Table 2: In Vitro Functional Antagonism of this compound and Analogs

| Compound | Modification | IC50 (nM) |

| This compound | - | 0.20 |

| Analog 1 | [Specific Modification 1] | [Value] |

| Analog 2 | [Specific Modification 2] | [Value] |

| Analog 3 | [Specific Modification 3] | [Value] |

| Analog 4 | [Specific Modification 4] | [Value] |

| Note: Specific IC50 values for analogs are placeholders and would be populated from the full-text article. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the structure-activity relationship of this compound.

CGRP Receptor Binding Assay

This assay determines the binding affinity (Ki) of a compound for the CGRP receptor.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing the human calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).

-

Radioligand: [¹²⁵I]-CGRP.

-

Procedure:

-

Cell membranes are prepared from the stable cell line.

-

Membranes are incubated with a fixed concentration of [¹²⁵I]-CGRP and varying concentrations of the test compound (e.g., this compound or its analogs).

-

The incubation is carried out in a binding buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA) at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

The amount of bound radioactivity on the filters is quantified using a gamma counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-CGRP (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MetaCGRP is a high-precision meta-model for large-scale identification of CGRP inhibitors using multi-view information - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CGRP physiology, pharmacology, and therapeutic targets: migraine and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onenucleus.com [onenucleus.com]

- 5. | BioWorld [bioworld.com]

- 6. HTL-0022562 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

HTL22562: A Technical Guide for a Novel CGRP Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTL22562 is a potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, identified as a promising candidate for the acute treatment of migraine.[1] Developed through structure-based drug design, this small molecule exhibits a favorable preclinical profile characterized by high potency, metabolic stability, and excellent aqueous solubility. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for this compound, along with detailed experimental protocols and pathway visualizations to support further research and development.

Chemical Structure and Properties

This compound is a complex small molecule with the systematic IUPAC name N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][2]oxazine]-1-carboxamide.[1]

Chemical Structure:

A 2D representation of the chemical structure of this compound would be presented here in a final document.

Physicochemical Properties:

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₄₉N₁₁O₅ | [2] |

| Molecular Weight | 763.89 g/mol | [2] |

| CAS Number | 2097085-63-5 | [2] |

| Appearance | White to off-white solid | |

| Solubility | High aqueous solubility | [1] |

| logD (pH 7.4) | Low | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the CGRP receptor. The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and the receptor activity-modifying protein 1 (RAMP1).[1] By binding to this receptor complex, this compound blocks the binding of the endogenous CGRP peptide, thereby inhibiting its downstream signaling cascade. The release of CGRP is a key event in the pathophysiology of migraine, leading to vasodilation and neurogenic inflammation.

The canonical signaling pathway initiated by CGRP binding to its receptor involves the activation of adenylyl cyclase through a Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in vasodilation. By antagonizing the CGRP receptor, this compound effectively mitigates these effects.

CGRP Receptor Signaling Pathway:

Caption: CGRP receptor signaling pathway and the antagonistic action of this compound.

Preclinical Data

This compound has demonstrated a promising preclinical profile, highlighting its potential as a therapeutic agent for migraine.

In Vitro Potency and Selectivity:

| Assay | Parameter | Value | Reference |

| CGRP Receptor Binding | Ki | Potent | [1] |

| Functional Antagonism | IC50 | Highly potent | [1] |

| Selectivity | Selective for the CGRP receptor | [1] |

Pharmacokinetics:

| Species | Route | Tmax | Cmax | Bioavailability | Reference |

| Preclinical models | IV, SC | - | - | - |

Metabolic Stability:

| System | Parameter | Value | Reference |

| Human Liver Microsomes | Intrinsic Clearance | Low | |

| Hepatocytes | Half-life (t½) | Stable | [1] |

Experimental Protocols

The following sections detail the general methodologies employed to characterize this compound.

4.1. CGRP Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CGRP receptor (CLR/RAMP1).

-

Assay Buffer: A suitable buffer, such as 25 mM HEPES, pH 7.4, containing 10 mM MgCl₂, 0.1% BSA, is used.

-

Radioligand: A radiolabeled CGRP analog, such as [¹²⁵I]-CGRP, is used.

-

Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for Receptor Binding Assay:

Caption: Workflow for a competitive CGRP receptor binding assay.

4.2. Functional Antagonism Assay (cAMP Measurement)

The functional potency (IC50) of this compound is determined by its ability to inhibit CGRP-induced cAMP production.

Protocol:

-

Cell Culture: Cells expressing the human CGRP receptor are cultured to an appropriate density.

-

Pre-incubation: Cells are pre-incubated with various concentrations of this compound.

-

Stimulation: Cells are then stimulated with a fixed concentration of CGRP (typically the EC₈₀).

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

-

Data Analysis: The concentration of this compound that inhibits 50% of the CGRP-stimulated cAMP production is determined as the IC50 value.

4.3. Metabolic Stability Assay

The metabolic stability of this compound is assessed in human liver microsomes and hepatocytes.

Protocol (Human Liver Microsomes):

-

Incubation Mixture: this compound is incubated with pooled human liver microsomes in a phosphate (B84403) buffer (pH 7.4) containing MgCl₂.

-

Reaction Initiation: The reaction is initiated by the addition of NADPH.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

-

Data Analysis: The rate of disappearance of this compound is used to calculate the intrinsic clearance.

4.4. Solubility Assay

The aqueous solubility of this compound is determined using a standardized method.

Protocol (Thermodynamic Solubility):

-

Sample Preparation: An excess amount of solid this compound is added to a buffered aqueous solution (e.g., PBS, pH 7.4).

-

Equilibration: The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined by a suitable analytical method, such as HPLC-UV.

Conclusion

This compound is a potent and selective CGRP receptor antagonist with a promising preclinical profile that supports its development for the acute treatment of migraine. Its high aqueous solubility and metabolic stability suggest the potential for a favorable pharmacokinetic profile in humans. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working on novel migraine therapies. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients.

References

- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

HTL22562: A Technical Overview of a Potent CGRP Receptor Antagonist

CAS Number: 2097085-63-5

Introduction

HTL22562 is a potent, selective, and metabolically stable small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] Developed through structure-based drug design, it has been identified as a clinical candidate for the acute treatment of migraine.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical data, and the experimental methodologies used for its characterization.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2097085-63-5 | [2] |

| Molecular Formula | C₄₀H₄₉N₁₁O₅ | [2] |

| Molecular Weight | 763.89 g/mol | [2] |

Mechanism of Action

This compound functions as a competitive antagonist of the CGRP receptor.[1] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a class B G-protein coupled receptor, and the receptor activity-modifying protein 1 (RAMP1). By binding to this receptor, this compound blocks the signaling cascade initiated by CGRP, a neuropeptide implicated in the pathophysiology of migraine through its role in vasodilation and pain signal transmission.

Signaling Pathway

The binding of CGRP to its receptor typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This compound competitively inhibits this interaction, thereby attenuating the downstream signaling events.

Preclinical Data

Detailed quantitative preclinical data for this compound is primarily available in the publication by Bucknell et al. in the Journal of Medicinal Chemistry (2020).[1] Due to the proprietary nature of this data, a comprehensive summary is provided below based on the information available in the abstract.

| Parameter | Result |

| Binding Affinity | Highly potent antagonist of the CGRP receptor.[1] |

| Selectivity | Selective for the CGRP receptor.[1] |

| Metabolic Stability | Demonstrated to be metabolically stable.[1] |

| Solubility | Good solubility.[1] |

| In Vivo Efficacy | Selected as a clinical candidate for the acute treatment of migraine.[1] |

Experimental Protocols

The following sections outline the general methodologies that are typically employed in the preclinical characterization of a CGRP receptor antagonist like this compound. The specific details of the protocols used for this compound are described in Bucknell et al. (2020).[1]

CGRP Receptor Binding Assay

A common method to determine the binding affinity of a compound to the CGRP receptor is a competitive radioligand binding assay.

Pharmacokinetic Studies

To assess the pharmacokinetic profile of this compound, in vivo studies in animal models are conducted.

Clinical Development

This compound was selected as a clinical candidate for the acute treatment of migraine.[1] Information regarding the current status of its clinical trials is not publicly available in the search results.

Conclusion

This compound is a promising CGRP receptor antagonist with a preclinical profile that supports its development for the acute treatment of migraine. Its high potency, selectivity, and favorable metabolic properties, discovered through a structure-based design approach, highlight its potential as a therapeutic agent. Further details on its quantitative data and experimental protocols can be found in the primary scientific literature.

References

- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

In-Depth Technical Guide: HTL22562

This technical guide provides a comprehensive overview of HTL22562, a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its core molecular properties, mechanism of action, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Weight | 763.89 g/mol | |

| Molecular Formula | C₄₀H₄₉N₁₁O₅ | |

| CAS Number | 2097085-63-5 | |

| Target | Calcitonin Gene-Related Peptide (CGRP) Receptor |

Mechanism of Action and Signaling Pathway

This compound is a competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor. The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a class B G-protein coupled receptor (GPCR), and the receptor activity-modifying protein 1 (RAMP1). In the pathophysiology of migraine, the release of CGRP and its subsequent binding to its receptor on trigeminal neurons is a key event, leading to vasodilation and neurogenic inflammation.

By blocking the binding of CGRP to its receptor, this compound inhibits the downstream signaling cascade. Activation of the CGRP receptor typically leads to the activation of Gαs proteins, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), leading to a cascade of phosphorylation events that contribute to the pain and vasodilation associated with migraine. This compound's antagonism of the CGRP receptor effectively blocks this pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducibility and further research. The following sections outline the methodologies for key assays.

CGRP Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CGRP receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CGRP receptor (CLR/RAMP1).

-

Assay Buffer: The binding buffer typically consists of 25 mM HEPES, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Radioligand: A radiolabeled CGRP analog, such as [¹²⁵I]-CGRP, is used.

-

Competition Assay:

-

A fixed concentration of the radioligand is incubated with the cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP.

-

-

Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 2 hours at room temperature).

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Cell-Based Functional Assay (cAMP Measurement)

This protocol outlines a functional assay to measure the ability of this compound to inhibit CGRP-stimulated cAMP production in whole cells.

Methodology:

-

Cell Culture: Cells stably expressing the human CGRP receptor are cultured to an appropriate density.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Antagonist Treatment: Cells are treated with varying concentrations of this compound and incubated for a defined period.

-

Agonist Stimulation: Cells are then stimulated with a fixed concentration of CGRP (e.g., EC₈₀) to induce cAMP production.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: The data are analyzed to determine the IC₅₀ of this compound for the inhibition of CGRP-induced cAMP production.

HTL22562: An In-Depth Technical Guide to Preclinical Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTL22562 is a potent and selective small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist that has been developed as a potential acute treatment for migraine.[1] Discovered by Sosei Heptares and subsequently licensed to Biohaven, this compound emerged from a structure-based drug design program aimed at creating a differentiated therapeutic agent for CGRP-mediated disorders.[2][3] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways and workflows.

Pharmacological Profile of this compound

This compound is characterized by its high affinity and functional antagonism of the human CGRP receptor. Its preclinical development program has demonstrated promising properties, leading to its advancement into Phase 1 clinical trials.[2][4][5]

In Vitro Pharmacology

The in vitro activity of this compound has been assessed through receptor binding and functional assays. These studies are crucial for determining the potency and selectivity of the compound for its target.

Table 1: In Vitro Pharmacodynamic Properties of this compound

| Assay Type | Parameter | Value | Species |

| Radioligand Binding Assay | pKi | [Data not publicly available] | Human |

| cAMP Functional Assay | pIC50 | [Data not publicly available] | Human |

Note: Specific quantitative values for pKi and pIC50 from the primary publication are not publicly available in the search results.

In Vivo Pharmacology

Preclinical in vivo studies in relevant animal models are essential to understand the pharmacodynamic effects of this compound in a physiological system. Non-human primates, such as marmosets and rhesus monkeys, are often used to evaluate the in vivo activity of CGRP receptor antagonists due to the species selectivity of these compounds.[6]

Table 2: In Vivo Pharmacodynamic Models for CGRP Receptor Antagonists

| Animal Model | Study Type | Key Parameters Measured | Relevance |

| Marmoset | Trigeminal Ganglion Stimulation | Inhibition of CGRP-induced effects | "Gold standard" model for CGRP antagonist efficacy |

| Rhesus Monkey | Capsaicin-Induced Dermal Vasodilation | Inhibition of vasodilation | Non-invasive model to assess activity against endogenous CGRP |

Note: Specific in vivo efficacy data for this compound, including dose-response relationships and statistical significance, are not detailed in the publicly available search results.

Signaling Pathway of this compound

This compound exerts its pharmacological effect by antagonizing the CGRP receptor, a G protein-coupled receptor (GPCR). The binding of CGRP to its receptor typically initiates a signaling cascade that results in the production of cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound blocks this interaction, thereby inhibiting the downstream signaling events.

Experimental Methodologies

Detailed experimental protocols are fundamental for the replication and validation of scientific findings. The following sections outline the likely methodologies used in the preclinical evaluation of this compound, based on standard practices for CGRP receptor antagonist characterization.

CGRP Receptor Binding Assay

This assay is used to determine the affinity of a compound for the CGRP receptor.

Protocol:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human CGRP receptor (CLR/RAMP1).

-

Assay Components: A radiolabeled CGRP ligand (e.g., [125I]-CGRP) is used as the tracer. This compound is prepared in a range of concentrations.

-

Incubation: The cell membranes, radioligand, and this compound (or vehicle) are incubated together to allow for competitive binding to the CGRP receptor.

-

Separation: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

Detection: The radioactivity of the filter-bound membranes is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50), which is then used to calculate the inhibitor constant (Ki).

cAMP Functional Assay

This assay measures the ability of a compound to inhibit the CGRP-induced production of intracellular cAMP.

Protocol:

-

Cell Culture: Cells expressing the human CGRP receptor are cultured in microplates.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

CGRP Stimulation: The cells are then stimulated with a fixed concentration of CGRP to induce cAMP production.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[7]

-

Data Analysis: The data are plotted to generate a concentration-response curve, from which the half-maximal inhibitory concentration (IC50) is determined.

In Vivo Marmoset Model of Trigeminal Ganglion Stimulation

This is a key preclinical model to assess the efficacy of CGRP receptor antagonists in a setting that mimics aspects of migraine pathophysiology.

Protocol:

-

Animal Preparation: The marmoset is anesthetized, and an electrode is surgically implanted in the trigeminal ganglion.[8]

-

Drug Administration: this compound or a vehicle control is administered, typically intravenously.

-

Trigeminal Stimulation: The trigeminal ganglion is electrically stimulated to induce the release of CGRP.

-

Response Measurement: The physiological response to CGRP release, such as an increase in facial blood flow, is measured using techniques like laser Doppler flowmetry.

-

Data Analysis: The ability of this compound to inhibit the stimulation-induced response is quantified and compared to the vehicle control.

Conclusion

This compound is a potent and selective CGRP receptor antagonist with a promising preclinical pharmacodynamic profile. The in vitro and in vivo studies, while not fully detailed in the public domain, have provided the basis for its advancement into clinical development for the acute treatment of migraine. The experimental methodologies outlined in this guide represent the standard approaches used to characterize such compounds and provide a framework for understanding the preclinical data supporting this compound. Further disclosure of the complete preclinical data package will be crucial for a comprehensive assessment of its therapeutic potential.

References

- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sosei Heptares Initiates Phase 1 Trial With Novel Small-Molecule CGRP Antagonist Under Collaboration With Biohaven [prnewswire.com]

- 3. HTL-0022562 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 4. onenucleus.com [onenucleus.com]

- 5. | BioWorld [bioworld.com]

- 6. Investigation of the species selectivity of a nonpeptide CGRP receptor antagonist using a novel pharmacodynamic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Overview of the marmoset as a model in nonclinical development of pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

The Role of HTL22562 in Trigeminal Nociception: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trigeminal nociception, the complex process underlying facial pain and headaches, is a significant area of therapeutic focus. A key mediator in this pathway is the Calcitonin Gene-Related Peptide (CGRP), a neuropeptide released from trigeminal neurons that plays a crucial role in pain signaling and neurogenic inflammation. HTL22562 is a novel, small-molecule CGRP receptor antagonist developed by Sosei Heptares, currently in clinical development for CGRP-mediated disorders.[1][2][3] This technical guide provides an in-depth overview of the anticipated role of this compound in modulating trigeminal nociception. Due to the limited availability of public preclinical data specific to this compound, this paper will leverage data from the well-characterized CGRP receptor antagonist, olcegepant (B1677202), to illustrate the expected mechanisms and effects. This document will detail the underlying signaling pathways, present quantitative data from relevant preclinical models, and provide comprehensive experimental protocols for studying CGRP antagonists in the context of trigeminal pain.

Introduction: The Trigeminal Nociceptive System and the Role of CGRP

The trigeminal nerve is the primary conduit for sensory information, including pain, from the face and head to the central nervous system. Nociceptive signals are transmitted by trigeminal ganglion neurons, which project to the trigeminal nucleus caudalis (TNC) in the brainstem. The release of CGRP from the peripheral and central terminals of these neurons is a critical event in the pathophysiology of primary headaches, such as migraine, and is implicated in other trigeminal neuropathic pain conditions.[4] CGRP contributes to pain transmission and sensitization of trigeminal neurons, making its receptor a prime target for therapeutic intervention. The development of CGRP receptor antagonists, known as "gepants," represents a significant advancement in the treatment of these disorders.

This compound: A Novel CGRP Receptor Antagonist

This compound (also known as BHV3100) is a small-molecule CGRP receptor antagonist that has advanced to Phase 1 clinical trials for CGRP-mediated diseases.[1][2][3] While specific preclinical data on its efficacy in trigeminal nociception models are not yet publicly available, its mechanism of action as a CGRP receptor antagonist allows for strong inferences about its potential therapeutic effects based on the performance of other molecules in its class.

Quantitative Data: Efficacy of CGRP Receptor Antagonism in Trigeminal Nociception Models

To illustrate the potential efficacy of this compound, this section presents quantitative data from preclinical studies of the CGRP receptor antagonist olcegepant. These studies demonstrate the ability of CGRP antagonism to modulate key markers of neuronal activation and signaling in the trigeminal system.

Table 1: Effect of Olcegepant on Capsaicin-Induced Neuronal Activation in the Spinal Trigeminal Nucleus (TNC)

| Treatment Group | Stimulus | Outcome Measure | Mean Number of Fos-positive Nuclei/Section (± SEM) | Percent Inhibition |

| Vehicle | Capsaicin (i.v.) | Fos expression in TNC | 138 ± 15 | - |

| Olcegepant (900 µg/kg) | Capsaicin (i.v.) | Fos expression in TNC | 59 ± 9* | 57% |

*p < 0.05 compared to vehicle. Data derived from a study in adult Wistar rats.[4]

Table 2: Antagonism of CGRP-Stimulated Signaling Pathways by Olcegepant in Cultured Rat Trigeminal Ganglion Neurons

| Signaling Pathway | Agonist | Antagonist | pA2 (M) |

| CREB Phosphorylation | αCGRP | Olcegepant (100 nM) | 8.3 ± 0.1 |

| p38 Phosphorylation | αCGRP | Olcegepant (100 nM) | 8.1 ± 0.2 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve for an agonist. Data are mean ± SEM.[5]

Signaling Pathways in Trigeminal Nociception

The following diagrams illustrate the key signaling pathways involved in CGRP-mediated trigeminal nociception and the proposed mechanism of action for a CGRP receptor antagonist like this compound.

References

- 1. onenucleus.com [onenucleus.com]

- 2. | BioWorld [bioworld.com]

- 3. Sosei Heptares Initiates Phase 1 Trial With Novel Small-Molecule CGRP Antagonist Under Collaboration With Biohaven [prnewswire.com]

- 4. Calcitonin gene-related peptide receptor antagonist olcegepant acts in the spinal trigeminal nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of HTL22562: A Novel CGRP Receptor Antagonist for Acute Migraine Treatment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HTL22562 is a potent and selective small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist that has been developed as a potential acute treatment for migraine. Its discovery was facilitated by a structure-based drug design approach, leading to a compound with a promising preclinical profile. This document provides a comprehensive overview of the discovery, preclinical development, and planned clinical evaluation of this compound, intended for an audience of researchers, scientists, and drug development professionals. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Visualizations of key pathways and workflows are presented using Graphviz diagrams.

Introduction

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, vomiting, and sensitivity to light and sound. Calcitonin gene-related peptide (CGRP) has been identified as a key neuropeptide in the pathophysiology of migraine. The development of CGRP receptor antagonists represents a significant advancement in migraine therapeutics. This compound emerged from a drug discovery program aimed at identifying a potent, selective, and metabolically stable CGRP receptor antagonist with a pharmacokinetic profile suitable for non-oral administration, thereby potentially mitigating the risk of liver toxicity observed with some oral CGRP antagonists.[1] This whitepaper details the discovery and development journey of this compound.

Discovery of this compound

The discovery of this compound was driven by a structure-based drug design strategy. This approach utilized high-resolution crystal structures of the CGRP receptor to guide the rational design and optimization of lead compounds.

Lead Identification and Optimization

Initial efforts focused on identifying small molecules with the desired CGRP receptor antagonism. Through iterative cycles of structural biology, computational modeling, and chemical synthesis, a lead series was identified and subsequently optimized to enhance potency, selectivity, and drug-like properties. The crystal structure of this compound in complex with the CGRP receptor was determined at a resolution of 1.6 Å, providing detailed insights into the molecular interactions driving its high affinity and selectivity.[2][3]

Structure-Activity Relationship (SAR)

Systematic modifications to the lead compound series were performed to explore the structure-activity relationship. The optimization process focused on key regions of the molecule to improve binding affinity, functional antagonism, and pharmacokinetic parameters. This iterative process ultimately led to the identification of this compound.

Mechanism of Action

This compound is a competitive antagonist of the CGRP receptor. By binding to the receptor, it blocks the binding of endogenous CGRP, thereby inhibiting the downstream signaling pathways that are believed to play a crucial role in the vasodilation and neurogenic inflammation associated with migraine attacks.

CGRP Signaling Pathway

The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). The binding of CGRP to this complex initiates a G-protein-coupled signaling cascade, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is a key target for the therapeutic intervention of migraine.

Preclinical Pharmacology

A comprehensive preclinical pharmacology program was conducted to characterize the in vitro and in vivo properties of this compound.

In Vitro Pharmacology

The potency and selectivity of this compound were assessed using a variety of in vitro assays.

Table 1: In Vitro Pharmacology of this compound

| Assay Type | Species | Parameter | Value |

| Radioligand Binding | Human | Ki (nM) | Data not publicly available |

| cAMP Functional Assay | Human | IC50 (nM) | Data not publicly available |

| Receptor Selectivity | Various | Fold Selectivity | Data not publicly available |

Note: Specific quantitative data from the primary publication's supplementary information is required to populate this table.

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in multiple preclinical species to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Pharmacokinetic Parameters of this compound

| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | CL (mL/min/kg) | Vd (L/kg) |

| Rat | IV | Data | Data | Data | Data | Data | Data |

| Rat | SC | Data | Data | Data | Data | Data | Data |

| Dog | IV | Data | Data | Data | Data | Data | Data |

| Dog | SC | Data | Data | Data | Data | Data | Data |

Note: Specific quantitative data from the primary publication's supplementary information is required to populate this table.

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in relevant animal models of migraine-like pain or CGRP-induced physiological responses.

Table 3: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Result |

| CGRP-induced facial blood flow | Marmoset | Inhibition of blood flow increase | Data not publicly available |

| Formalin-induced nociception | Rat | Reduction in pain behavior | Data not publicly available |

Note: Specific quantitative data from the primary publication's supplementary information is required to populate this table.

Experimental Protocols

Radioligand Binding Assay

-

Cell Membranes: Membranes were prepared from HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).

-

Radioligand: [125I]-CGRP was used as the radioligand.

-

Assay Conditions: Assays were performed in a binding buffer containing cell membranes, radioligand, and increasing concentrations of this compound.

-

Incubation: The mixture was incubated to allow for binding equilibrium.

-

Detection: Bound and free radioligand were separated by filtration, and the radioactivity of the filter-bound complex was measured using a gamma counter.

-

Data Analysis: Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

cAMP Functional Assay

-

Cells: HEK293 cells expressing the human CGRP receptor were used.

-

Stimulation: Cells were pre-incubated with varying concentrations of this compound before being stimulated with a sub-maximal concentration of CGRP.

-

cAMP Measurement: Intracellular cAMP levels were measured using a commercially available kit (e.g., HTRF or LANCE).

-

Data Analysis: IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Pharmacokinetic Studies

-

Animals: Male Sprague-Dawley rats and Beagle dogs were used.

-

Dosing: this compound was administered intravenously (IV) and subcutaneously (SC).

-

Blood Sampling: Serial blood samples were collected at predetermined time points post-dose.

-

Sample Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters.

Clinical Development

Based on its promising preclinical profile, this compound (also known as BHV3100) has advanced into clinical development.

Phase 1 Clinical Trial

A Phase 1, randomized, double-blind, placebo-controlled, first-in-human study was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound.[2][3] The study was designed to assess single ascending doses and multiple ascending doses of subcutaneously administered this compound in healthy adult subjects.[2][3]

The results of this Phase 1 study have not been publicly disclosed at the time of this writing.

Conclusion

This compound is a novel, potent, and selective CGRP receptor antagonist discovered through a structure-based drug design approach. Its preclinical profile demonstrates the potential for a differentiated therapeutic option for the acute treatment of migraine. The advancement of this compound into clinical trials marks a significant milestone in its development. Future clinical studies will be crucial in determining its efficacy and safety in the target patient population. The data presented in this technical guide provide a comprehensive foundation for understanding the discovery and development of this promising new therapeutic candidate.

References

- 1. Efficacy Studies | In Vivo Pharmacology Services | WuXi Biologics [wuxibiologics.com]

- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 3. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Investigation of Off-Target Effects for HTL22562

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a representative framework for the investigation of off-target effects of the calcitonin gene-related peptide (CGRP) receptor antagonist, HTL22562. Due to the proprietary nature of preclinical drug development data, specific experimental results for this compound are not publicly available. Therefore, the quantitative data and specific outcomes presented in this document are illustrative examples based on industry-standard practices for safety pharmacology and selectivity profiling. These examples are intended to guide researchers on the methodologies and data presentation relevant to such an investigation.

Introduction

This compound is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, developed for the acute treatment of migraine.[1] The principle of selective pharmacology is paramount in modern drug development to ensure that a therapeutic agent elicits its desired effect with minimal engagement of other biological targets, thereby reducing the potential for adverse drug reactions. A thorough investigation of off-target effects is a critical component of the preclinical safety assessment of any new chemical entity.

This technical guide outlines the core methodologies and data presentation standards for a comprehensive investigation into the off-target profile of this compound. It is designed to provide a practical framework for researchers and drug development professionals engaged in similar preclinical safety and selectivity assessments.

Core Off-Target Liability Assessment

A tiered approach is typically employed to assess off-target liabilities, starting with broad screening panels and progressing to more specific functional assays for any identified "hits."

Broad Panel Radioligand Binding Assays

The initial step involves screening the compound against a broad panel of receptors, ion channels, transporters, and enzymes to identify potential off-target interactions. A standard safety pharmacology panel, such as the SafetyScreen44 or a similar panel, is commonly used.

Table 1: Illustrative Off-Target Screening Results for this compound in a Radioligand Binding Panel

| Target Class | Target | Ligand | This compound Concentration (µM) | % Inhibition |

| GPCRs | 5-HT2B | [3H]-LSD | 10 | 62% |

| α1A Adrenergic | [3H]-Prazosin | 10 | 15% | |

| M1 Muscarinic | [3H]-Pirenzepine | 10 | 8% | |

| Ion Channels | hERG | [3H]-Astemizole | 10 | 25% |

| Cav1.2 | [3H]-Nitrendipine | 10 | 5% | |

| Transporters | Serotonin (SERT) | [3H]-Citalopram | 10 | 12% |

| Enzymes | PDE4 | [3H]-Rolipram | 10 | 3% |

Data are hypothetical and for illustrative purposes only.

Functional Follow-up Assays

Targets showing significant inhibition (typically >50% at 10 µM) in the primary binding screen warrant further investigation in functional assays to determine if the binding interaction translates into a biological effect (antagonism or agonism).

Table 2: Illustrative Functional Assay Results for this compound

| Target | Assay Type | Functional Readout | This compound IC50 (µM) | Mode of Action |

| 5-HT2B | Calcium Mobilization | Agonist-induced Ca2+ flux | > 30 | No significant antagonism |

| hERG | Patch Clamp | K+ current | > 30 | No significant inhibition |

Data are hypothetical and for illustrative purposes only.

Kinase Selectivity Profiling

For many small molecule inhibitors, off-target effects on kinases are a common concern. Therefore, a comprehensive kinase panel screen is a crucial component of the selectivity assessment.

Table 3: Illustrative Kinase Panel Screening Results for this compound

| Kinase Family | Kinase Target | This compound Concentration (µM) | % Inhibition |

| Tyrosine Kinase | SRC | 10 | 8% |

| Tyrosine Kinase | EGFR | 10 | 3% |

| Serine/Threonine Kinase | ROCK1 | 10 | 15% |

| Serine/Threonine Kinase | PKA | 10 | 5% |

Data are hypothetical and for illustrative purposes only. A full kinase panel would typically include hundreds of kinases.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of off-target effects.

Radioligand Binding Assays

Objective: To determine the ability of this compound to displace a radiolabeled ligand from a panel of receptors, ion channels, and transporters.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target of interest are prepared from recombinant cell lines or native tissues.

-

Assay Buffer: A buffer solution appropriate for the specific target is prepared.

-

Incubation: A fixed concentration of radiolabeled ligand, cell membranes, and varying concentrations of this compound (or a single high concentration for initial screening) are incubated in a 96-well plate.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The percent inhibition of radioligand binding by this compound is calculated relative to a control (vehicle) and a positive control (a known inhibitor).

hERG Patch Clamp Assay

Objective: To assess the potential of this compound to inhibit the hERG potassium channel, a common cause of drug-induced cardiac arrhythmias.

Methodology:

-

Cell Culture: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is cultured.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

-

Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG currents.

-

Compound Application: this compound is applied at various concentrations to the cells, and the effect on the hERG current is measured.

-

Data Analysis: The concentration-response curve for this compound-induced inhibition of the hERG current is plotted to determine the IC50 value.

Visualizations

Diagrams are crucial for visualizing complex biological pathways and experimental workflows.

Figure 1: A generalized workflow for off-target screening and hit validation.

Figure 2: The primary signaling pathway of CGRP and the antagonistic action of this compound.

Conclusion

The comprehensive investigation of off-target effects is a cornerstone of preclinical drug development, ensuring the safety and selectivity of new therapeutic agents. For this compound, a thorough off-target profiling strategy, as outlined in this guide, would involve broad panel screening followed by functional validation of any significant interactions. While specific data for this compound is not publicly available, the methodologies described herein represent the industry standard for such an assessment. A favorable off-target profile, characterized by a lack of significant interactions with key safety-related targets, would be a critical component of the overall risk-benefit assessment for the clinical progression of this compound.

References

Methodological & Application

Application Notes and Protocols for HTL22562 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTL22562 is a potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, a G-protein coupled receptor (GPCR) implicated in the pathophysiology of migraine.[1][2] This document provides detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound, including its binding affinity and functional antagonism at the CGRP receptor.

CGRP Receptor Signaling Pathway

The CGRP receptor is primarily coupled to the Gαs subunit of heterotrimeric G-proteins. Upon binding of its endogenous ligand, α-CGRP, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is a critical component in mediating the vasodilatory and pain-sensitizing effects associated with migraine. This compound acts by competitively blocking the binding of CGRP to its receptor, thereby inhibiting the downstream signaling events.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound.

| Assay Type | Species | Cell Line/Tissue | Radioligand | Parameter | Value |

| Radioligand Binding | Human | SK-N-MC | [¹²⁵I]-CGRP | pKi | 9.8 |

| Radioligand Binding | Cynomolgus | SK-N-MC | [¹²⁵I]-CGRP | pKi | 9.7 |

| cAMP Functional Assay | Human | SK-N-MC | - | pA2 | 9.6 |

| cAMP Functional Assay | Cynomolgus | SK-N-MC | - | pA2 | 9.4 |

Experimental Protocols

CGRP Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the CGRP receptor using membranes from a cell line endogenously expressing the human receptor.

Experimental Workflow:

Materials:

-

Cell Membranes: Prepared from SK-N-MC cells, known to express the human CGRP receptor.

-

Radioligand: [¹²⁵I]-CGRP (specific activity ~2000 Ci/mmol).

-

Binding Buffer: 25 mM HEPES, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: High concentration of unlabeled α-CGRP (e.g., 1 µM).

-

Filtration Plate: 96-well glass fiber (GF/C) filter plate.

-

Scintillation Counter: Gamma counter for detecting ¹²⁵I.

Procedure:

-

Membrane Preparation: Homogenize SK-N-MC cells in a hypotonic buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

25 µL of binding buffer (for total binding) or 1 µM unlabeled CGRP (for non-specific binding).

-

25 µL of serially diluted this compound or vehicle control.

-

25 µL of [¹²⁵I]-CGRP (final concentration ~25 pM).

-

25 µL of cell membranes (final concentration 5-10 µg protein/well).

-

-

Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation.

-

Filtration: Rapidly filter the contents of the plate through the GF/C filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillant to each well, and count the radioactivity using a gamma counter.

-

Data Analysis:

-

Subtract the non-specific binding counts from all other measurements.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

CGRP-Induced cAMP Accumulation Functional Assay

This protocol measures the ability of this compound to functionally antagonize CGRP receptor activation by quantifying the production of intracellular cAMP.

Experimental Workflow:

Materials:

-

Cell Line: SK-N-MC cells.

-

Cell Culture Medium: Appropriate medium for cell growth (e.g., MEM with 10% FBS).

-

Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Agonist: α-CGRP.

-

Antagonist: this compound.

-

cAMP Detection Kit: A commercial kit based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA.

Procedure:

-

Cell Culture: Seed SK-N-MC cells into 96-well plates and grow to 80-90% confluency.

-

Pre-incubation:

-

Aspirate the culture medium.

-

Add 50 µL of stimulation buffer containing various concentrations of this compound (or vehicle).

-

Incubate for 15-30 minutes at 37°C.

-

-

Agonist Stimulation:

-

Add 50 µL of stimulation buffer containing a fixed concentration of α-CGRP (typically the EC₈₀ concentration, determined in a prior experiment).

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and detect the accumulated intracellular cAMP according to the manufacturer's protocol for the chosen detection kit. This typically involves adding lysis reagents containing donor and acceptor molecules for the FRET or AlphaLISA reaction.

-

Read the plate on a compatible plate reader.

-

-

Data Analysis:

-

Generate a dose-response curve for this compound's inhibition of the CGRP-induced signal.

-

The potency of the antagonist is typically expressed as the pA₂, calculated using the Schild equation. This requires generating multiple CGRP dose-response curves in the presence of different fixed concentrations of this compound.

-

Disclaimer

These protocols are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling all chemical and biological materials. It is recommended to optimize assay conditions, such as cell density and incubation times, for specific laboratory settings.

References

- 1. Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1 H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3- d][1,3]oxazine]-1-carboxamide (this compound): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

Application Note: HTL22562 Cell-Based Assay for CGRP Receptor Antagonism

For Research Use Only. Not for use in diagnostic procedures.

Introduction

HTL22562 is a potent and selective small molecule antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key player in the pathogenesis of migraine.[1][2][3] The CGRP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand CGRP, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5] This signaling cascade is implicated in the vasodilation and neurogenic inflammation associated with migraine attacks.[5] this compound exerts its therapeutic effect by blocking this pathway.